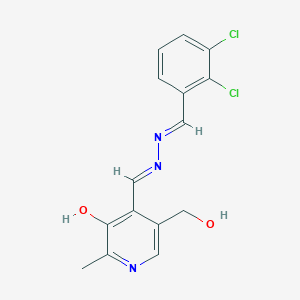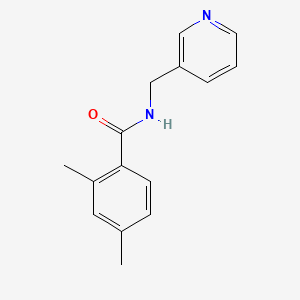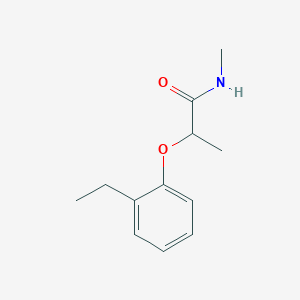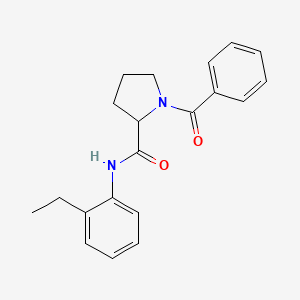
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'DMPF' and is known for its ability to inhibit the activity of certain enzymes in the human body.
Wissenschaftliche Forschungsanwendungen
DMPF has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. The compound has been shown to inhibit the activity of certain enzymes, such as chymotrypsin and trypsin, which are involved in the breakdown of proteins in the body. This inhibition can lead to a variety of potential applications, including the treatment of diseases such as cancer and inflammation.
Wirkmechanismus
The mechanism of action of DMPF involves the formation of a covalent bond between the compound and the active site of the target enzyme. This bond prevents the enzyme from carrying out its normal function, leading to a decrease in protein breakdown. The specific interactions between DMPF and the target enzyme vary depending on the enzyme in question, but generally involve interactions between the fluorobenzoyl group and the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPF are largely dependent on the specific enzyme that is being inhibited. In general, however, inhibition of protein breakdown can lead to a decrease in inflammation and cell proliferation. DMPF has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DMPF in lab experiments is its specificity for certain enzymes. This allows researchers to selectively inhibit the activity of a target enzyme without affecting other enzymes in the body. However, the use of DMPF can also be limited by its potential toxicity and the difficulty of synthesizing the compound in large quantities.
Zukünftige Richtungen
There are many potential future directions for research involving DMPF. One area of interest is the development of new inhibitors that are more potent and selective than DMPF. Additionally, researchers are exploring the potential use of DMPF in combination with other drugs to increase its effectiveness in treating diseases such as cancer. Finally, there is ongoing research into the potential side effects of DMPF and ways to mitigate these effects in order to make the compound safer for use in humans.
Synthesemethoden
The synthesis of DMPF involves multiple steps, starting with the reaction of 2,5-dimethylphenylamine with ethyl chloroformate to form ethyl 2,5-dimethylphenylcarbamate. This intermediate product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the final product, N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)prolinamide. The purity of the compound can be increased through recrystallization and column chromatography.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(4-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-13-5-6-14(2)17(12-13)22-19(24)18-4-3-11-23(18)20(25)15-7-9-16(21)10-8-15/h5-10,12,18H,3-4,11H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWGSFRFZIKYIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-hydroxyphenyl)-2-mercapto-1-(2-methoxyphenyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6056410.png)

![2-(1-piperidinyl)-6-[(2-pyridinylthio)methyl]-4(3H)-pyrimidinone](/img/structure/B6056432.png)

![1-(4-morpholinyl)-3-[3-({[(5-phenyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B6056444.png)

![1-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)-2-imidazolidinone](/img/structure/B6056466.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B6056467.png)
![methyl 4-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B6056471.png)




![5-[(2-nitrophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B6056495.png)